2-(4-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with 2-methoxyethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the 2-methoxyethyl group.
N-(2-methoxyethyl)quinoline-4-carboxamide: Lacks the 4-chlorophenyl group.
2-(4-bromophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide: Contains a bromine atom instead of chlorine.
Uniqueness
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and 2-methoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H17ClN2O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-11-10-21-19(23)16-12-18(13-6-8-14(20)9-7-13)22-17-5-3-2-4-15(16)17/h2-9,12H,10-11H2,1H3,(H,21,23) |
InChI Key |
FPTYOUAWBBKYLV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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